molecular formula C12H18N4O2S2 B5785062 N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide

Cat. No. B5785062
M. Wt: 314.4 g/mol
InChI Key: MLWPMNPWPULRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide, also known as AMPT, is a chemical compound that has been extensively studied in scientific research for its biochemical and physiological effects. AMPT is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide inhibits the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. By inhibiting tyrosine hydroxylase, N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide reduces the production of dopamine, norepinephrine, and epinephrine in the body. This leads to a depletion of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide are primarily related to the depletion of catecholamines. This can lead to a reduction in motor activity, cognitive function, and mood. N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide has also been shown to increase blood pressure and heart rate, which is consistent with the role of norepinephrine in the regulation of these parameters.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide is a potent and selective inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the role of catecholamines in various physiological and pathological conditions. However, the effects of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide can be complex and may depend on the specific experimental conditions. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide in humans can be limited by its potential to cause side effects such as headache, nausea, and dizziness.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide. One area of interest is the role of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide in the regulation of mood and affective disorders. Another area of interest is the use of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide as a tool for studying the regulation of blood pressure and heart rate in humans. Finally, there is potential for the development of new drugs based on the structure of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide that could have improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide involves the reaction of 4-methylpiperazinecarbothioamide with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography to obtain a white crystalline solid.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide has been used extensively in scientific research to study the role of catecholamines in various physiological and pathological conditions. It has been used to investigate the effects of dopamine depletion on motor and cognitive function in animal models of Parkinson's disease. N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide has also been used to study the role of norepinephrine in the regulation of blood pressure and heart rate in humans.

properties

IUPAC Name

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c1-15-6-8-16(9-7-15)12(19)14-10-2-4-11(5-3-10)20(13,17)18/h2-5H,6-9H2,1H3,(H,14,19)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPMNPWPULRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

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